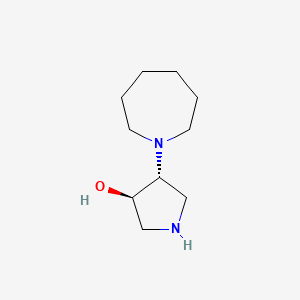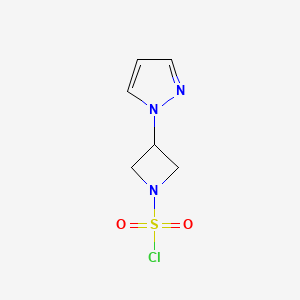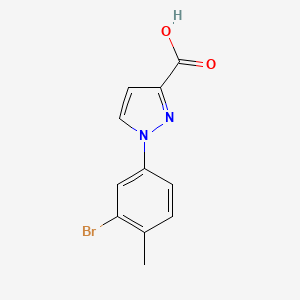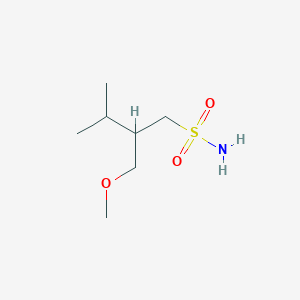
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated alkene and a boronate ester. The presence of these functional groups makes it a versatile reagent in organic synthesis and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromo-2-methylbut-3-en-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis.
化学反応の分析
Types of Reactions
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The alkene moiety can be oxidized to form epoxides or diols.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, with solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include epoxides and diols.
Coupling Reactions: Products include biaryl compounds and other coupled products.
科学的研究の応用
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective reactions with functional groups.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactivity and functional versatility.
作用機序
The mechanism of action of 2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the boronate ester can engage in coupling reactions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates, making it a valuable reagent in synthetic chemistry.
類似化合物との比較
Similar Compounds
1-Bromo-3-butene: Similar in structure but lacks the boronate ester group.
4-Bromo-1-butene: Another brominated alkene but with a different substitution pattern.
3-Butenyl bromide: Similar brominated alkene with different reactivity.
Uniqueness
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a brominated alkene and a boronate ester. This dual functionality allows it to participate in a wider range of reactions compared to its analogs, making it a versatile and valuable compound in various fields of research.
特性
分子式 |
C11H20BBrO2 |
|---|---|
分子量 |
274.99 g/mol |
IUPAC名 |
2-(1-bromo-2-methylbut-3-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H20BBrO2/c1-7-8(2)9(13)12-14-10(3,4)11(5,6)15-12/h7-9H,1H2,2-6H3 |
InChIキー |
IRTDMAGASMHTRK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C(C)C=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)

![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)

![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)

![rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)






